Cas no 132207-04-6 (3H-Imidazo4,5-cquinolin-4-amine)

3H-Imidazo[4,5-c]quinolin-4-amine is a heterocyclic organic compound featuring a fused imidazole-quinoline scaffold, which is of significant interest in medicinal chemistry and pharmaceutical research. Its structural framework serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting immune modulation. The compound's rigid polycyclic system enhances binding affinity to biological targets, while the amine functionality allows for further derivatization. Its stability under physiological conditions and compatibility with diverse synthetic routes make it a valuable building block for drug discovery. Researchers prioritize this scaffold for its potential in developing small-molecule therapeutics with optimized pharmacokinetic properties.
3H-Imidazo4,5-cquinolin-4-amine structure
132207-04-6 structure
商品名:3H-Imidazo4,5-cquinolin-4-amine
CAS番号:132207-04-6
MF:C10H8N4
メガワット:184.19732
MDL:MFCD00895494
CID:1104683
PubChem ID:14896613

3H-Imidazo4,5-cquinolin-4-amine 化学的及び物理的性質

名前と識別子

    • 3H-Imidazo[4,5-c]quinolin-4-amine
    • 2-(difluoromethoxy)-4-fluoroaniline
    • CHEMBL19191
    • WUUCVVFSWNXYRD-UHFFFAOYSA-N
    • 1H-Imidazo[4,5-c]quinolin-4-ylamine
    • 132207-04-6
    • AMY37270
    • SCHEMBL212131
    • CS-B1117
    • PD179578
    • 1H-Imidazo[4,5-c]quinolin-4-ylamine;HCl
    • DB-183426
    • imidazo(4,5-c)quinolin 4-amine
    • imidazo[4,5-c]quinolin-4-amine
    • HQBUPOAKJGJGCD-UHFFFAOYSA-N
    • D77255
    • BDBM50011593
    • SB22857
    • 1H-Imidazo[4,5-c]quinolin-4-amine
    • 1h-imidazo-[4,5-c]quinolin-4-amine
    • SCHEMBL482926
    • 3H-Imidazo4,5-cquinolin-4-amine
    • MDL: MFCD00895494
    • インチ: InChI=1S/C10H8N4/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H2,11,14)(H,12,13)
    • InChIKey: HQBUPOAKJGJGCD-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C3=C(C(=N2)N)NC=N3

計算された属性

  • せいみつぶんしりょう: 184.074896272g/mol
  • どういたいしつりょう: 184.074896272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 67.6Ų

3H-Imidazo4,5-cquinolin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM228437-5g
1H-Imidazo[4,5-c]quinolin-4-amine
132207-04-6 95+%
5g
$2240 2022-06-13
Chemenu
CM228437-1g
1H-Imidazo[4,5-c]quinolin-4-amine
132207-04-6 95+%
1g
$9100 2021-08-04
TRC
I387600-50mg
3H-Imidazo[4,5-c]quinolin-4-amine
132207-04-6
50mg
$178.00 2023-05-18
Chemenu
CM228437-1g
1H-Imidazo[4,5-c]quinolin-4-amine
132207-04-6 95+%
1g
$7000 2022-09-03
A2B Chem LLC
AE36023-250mg
1H-Imidazo[4,5-c]quinolin-4-amine
132207-04-6
250mg
$525.00 2024-04-20
eNovation Chemicals LLC
D950721-5g
1H-Imidazo[4,5-c]quinolin-4-amine
132207-04-6 95%
5g
$2870 2025-02-25
TRC
I387600-100mg
3H-Imidazo[4,5-c]quinolin-4-amine
132207-04-6
100mg
$316.00 2023-05-18
eNovation Chemicals LLC
D950721-5g
1H-Imidazo[4,5-c]quinolin-4-amine
132207-04-6 95%
5g
$2870 2025-02-20
TRC
I387600-10mg
3H-Imidazo[4,5-c]quinolin-4-amine
132207-04-6
10mg
$75.00 2023-05-18
TRC
I387600-25mg
3H-Imidazo[4,5-c]quinolin-4-amine
132207-04-6
25mg
$110.00 2023-05-18

3H-Imidazo4,5-cquinolin-4-amineに関する追加情報

3H-Imidazo[4,5-c]quinolin-4-amine (CAS No. 132207-04-6): An Overview of Its Properties and Applications in Pharmaceutical Research

3H-Imidazo[4,5-c]quinolin-4-amine (CAS No. 132207-04-6) is a versatile compound with significant potential in the field of pharmaceutical research. This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities, including immunomodulatory, antiviral, and anticancer properties. The unique structure of 3H-Imidazo[4,5-c]quinolin-4-amine makes it a valuable candidate for the development of novel therapeutic agents.

The chemical structure of 3H-Imidazo[4,5-c]quinolin-4-amine consists of a fused imidazole and quinoline ring system, with an amine group attached at the 4-position of the quinoline ring. This structural arrangement confers the compound with specific pharmacological properties that have been extensively studied in recent years. The compound's ability to modulate immune responses has made it a focal point in the development of immunotherapies and adjuvants.

Recent research has highlighted the potential of 3H-Imidazo[4,5-c]quinolin-4-amine as an adjuvant in vaccine formulations. Studies have shown that this compound can enhance the immune response to various antigens, making it a promising candidate for improving vaccine efficacy. For instance, a study published in the Journal of Immunology demonstrated that 3H-Imidazo[4,5-c]quinolin-4-amine significantly increased the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12), which are crucial for mounting an effective immune response.

In addition to its immunomodulatory properties, 3H-Imidazo[4,5-c]quinolin-4-amine has also been investigated for its antiviral activity. Research has shown that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). A study published in the Antiviral Research journal reported that 3H-Imidazo[4,5-c]quinolin-4-amine effectively reduced viral load in infected cells by interfering with viral replication mechanisms. This finding suggests that the compound could be developed into antiviral drugs for treating viral infections.

The anticancer potential of 3H-Imidazo[4,5-c]quinolin-4-amine has also been explored in preclinical studies. Research has indicated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. A study published in the Cancer Research journal found that 3H-Imidazo[4,5-c]quinolin-4-amine selectively targeted cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. The mechanism of action involves the activation of immune cells and the induction of programmed cell death in tumor cells.

The safety profile of 3H-Imidazo[4,5-c]quinolin-4-amine is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on normal tissues. These findings support its potential for further clinical development.

In conclusion, 3H-Imidazo[4,5-c]quinolin-4-amine (CAS No. 132207-04-6) is a multifaceted compound with a wide range of biological activities. Its immunomodulatory, antiviral, and anticancer properties make it a valuable candidate for pharmaceutical research and development. Ongoing studies continue to uncover new applications and mechanisms of action for this compound, further highlighting its potential as a therapeutic agent in various medical fields.

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